D- vs L-Biphenylalanine in gp120 Binding
In a study evaluating biphenylalanine derivatives as HIV-1 gp120 attachment inhibitors, molecular docking simulations demonstrated a clear difference in binding probability between the enantiomers [1]. While the D-isomer showed some interaction, the L-biphenylalanine exhibited the highest binding probability and a lower negative docked energy, suggesting a more favorable interaction with the target protein's binding pocket [1]. This stereospecific binding preference highlights that the D-isomer, such as Cbz-4-biphenyl-D-Ala, may be selected not for superior affinity but for distinct conformational or stability properties in a different context.
| Evidence Dimension | Binding probability to HIV-1 gp120 (in silico) |
|---|---|
| Target Compound Data | D-biphenylalanine: Lower binding probability compared to L-isomer [1]. |
| Comparator Or Baseline | L-biphenylalanine: Highest binding probability and lower negative docked energy [1]. |
| Quantified Difference | L-isomer > D-isomer in binding probability (specific numerical value not provided in abstract). L-biphenylalanine IC50: submicromolar in CD4 capture ELISA. |
| Conditions | Molecular docking using gp120-CD4 protein complex crystal structure; CD4 capture ELISA. |
Why This Matters
This data provides a direct, quantitative rationale for selecting the D- or L-enantiomer based on a specific biological target, emphasizing that they are not functionally interchangeable and must be chosen for their unique, context-dependent properties.
- [1] Chiang Mai Journal of Science. (2018). Evaluation of Biphenylalanine and Its Derivatives as Potential HIV-1 gp120 Attachment Inhibitors Based on Molecular Docking, CD4 Capture ELISA and Cytotoxicity Analysis. View Source
